molecular formula C10H18N2O2 B14363681 (2,2-Diethoxypyrrolidin-1-yl)acetonitrile CAS No. 91417-88-8

(2,2-Diethoxypyrrolidin-1-yl)acetonitrile

Cat. No.: B14363681
CAS No.: 91417-88-8
M. Wt: 198.26 g/mol
InChI Key: KDWOWAZUARIVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Diethoxypyrrolidin-1-yl)acetonitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diethoxypyrrolidin-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with diethyl carbonate to form 2,2-diethoxypyrrolidine, which is then reacted with acetonitrile in the presence of a base to yield the desired compound. The reaction conditions typically include:

    Temperature: Moderate temperatures (e.g., 50-100°C)

    Catalysts: Basic catalysts such as sodium hydride or potassium carbonate

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxypyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Amides or carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a building block for drug discovery.

    Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Diethoxypyrrolidin-1-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethoxypyrrolidin-1-yl)acetonitrile: Similar structure with methoxy groups instead of ethoxy groups.

    (2,2-Diethoxypyrrolidin-1-yl)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.

Uniqueness

(2,2-Diethoxypyrrolidin-1-yl)acetonitrile is unique due to the presence of both ethoxy groups and a cyano group, which can impart distinct chemical and physical properties

Properties

CAS No.

91417-88-8

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(2,2-diethoxypyrrolidin-1-yl)acetonitrile

InChI

InChI=1S/C10H18N2O2/c1-3-13-10(14-4-2)6-5-8-12(10)9-7-11/h3-6,8-9H2,1-2H3

InChI Key

KDWOWAZUARIVCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCN1CC#N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.